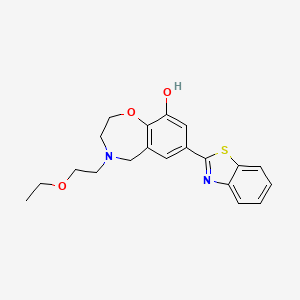

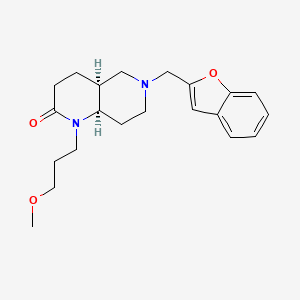

(1-isopropyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Organocatalysis

Enamine_000987 has relevance in organocatalysis. Benjamin List and David W. C. MacMillan were awarded the Nobel Prize in Chemistry in 2021 for their work on asymmetric organocatalysis. Their seminal research in 2000 conceptualized this area, which now constitutes the third pillar of catalysis alongside biocatalysis and transition metal catalysis . Organocatalysis involves using small organic molecules as catalysts to accelerate chemical reactions. Enamine_000987’s properties make it a valuable candidate for designing efficient and sustainable synthetic routes.

Chemical Space Exploration

Enamine_000987 is part of Enamine’s REAL Space, a vast virtual library of chemical compounds. The latest version of REAL Space features over 48 billion virtual products based on various reagents and building blocks. Researchers can explore this space to discover novel molecules with specific properties for drug discovery, materials science, and other applications .

Vibration Response Analysis in Shipbuilding

Enamine_000987 has applications in shipbuilding. Finite element modeling using MSC Software’s Patran & Nastran allows engineers to analyze the vibration response of ships during construction. By establishing detailed finite element models, researchers can evaluate the vibration levels of key points in different ship areas, ensuring compliance with vibration code requirements. This analysis contributes to safer and more efficient ship designs .

Pharmacophore and Medicinal Chemistry

The benzimidazole moiety present in Enamine_000987 has diverse pharmacological activities. Researchers have explored its antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties. Benzimidazoles play a crucial role in medicinal chemistry, making Enamine_000987 a valuable compound for drug development .

Antiparasitic and Antioxidant Properties

Enamine_000987’s derivatives, such as 1H-benzimidazol-2-yl hydrazones, exhibit anthelmintic activity. These compounds have been studied for their antioxidant and radical scavenging properties. Understanding their effects can aid in developing treatments for parasitic infections and oxidative stress-related conditions .

Heterocyclic Nucleus Synthesis

Benzimidazole derivatives, including Enamine_000987, are synthesized through elegant pathways. The benzimidazole ring system has evolved as an essential heterocyclic nucleus due to its wide range of pharmacological applications. Researchers continue to explore novel ways to create these compounds efficiently .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Enamine_000987, also known as (1-isopropyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanol, HMS2749P11, HMS1396M19, NCGC00275894-01, or Oprea1_199541, is a compound that is part of the Enamine’s chemical library Enamine’s compounds are designed for phenotypic screens, which are powerful tools in repurposing, finding new mechanisms of action, investigating signaling pathways, and discovering new biological targets .

Mode of Action

Enamines are known to be reactive intermediates in various biochemical reactions . They are formed through a nucleophilic addition of amines to aldehydes and ketones, resulting in imines . The inherent reactivity of enamines may perturb the metabolic network .

Biochemical Pathways

Enamines and imines, such as those potentially formed by Enamine_000987, are short-lived reactive metabolites produced as reaction intermediates by multiple enzymes central to amino acid metabolism . These reactive molecules are prevalent in ubiquitous biochemical pathways . The potential for free enamine and imine species to persist in vivo was largely ignored prior to the characterization of the RidA proteins as enamine deaminases .

Pharmacokinetics

Enamine offers in vitro adme services, providing accurate and valuable information so important in early stages of drug discovery and development . Enamine’s Advanced Collection contains compounds that have lead-like properties with valuable pharmacophores such as carboxylic, primary amino, and amide groups .

Result of Action

Enamines are known to be crucial intermediates in singly occupied molecular orbital (somo) catalysis . The inherent reactivity of enamines may perturb the metabolic network .

Action Environment

Environmental factors can influence the action, efficacy, and stability of compounds like Enamine_000987. Gene expression can be altered by environmental factors such as food, drugs, or exposure to toxins . These changes can range from small to significant, altering the way certain genes in our system can be turned off or on . This highlights the importance of considering environmental factors when studying the effects of compounds like Enamine_000987.

Eigenschaften

IUPAC Name |

(4-methoxyphenyl)-(1-propan-2-ylbenzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-12(2)20-16-7-5-4-6-15(16)19-18(20)17(21)13-8-10-14(22-3)11-9-13/h4-12,17,21H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDVYOFCQYSTMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1C(C3=CC=C(C=C3)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanol, (1-isopropyl-2-benzimidazolyl)(4-methoxyphenyl)- | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S*,5S*)-1-[(5-ethyl-2-furyl)methyl]-5-{[(6-methyl-3-pyridinyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5496044.png)

![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-N-methylacetamide dihydrochloride](/img/structure/B5496047.png)

![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5496052.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-pyridinecarboxamide](/img/structure/B5496056.png)

![1'-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5496069.png)

![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-({1-cyclopropyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5496088.png)

![N-isopropyl-N'-{[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl}urea](/img/structure/B5496096.png)

![N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}phenylalanine](/img/structure/B5496109.png)

![2-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-6-nitrophenyl acetate](/img/structure/B5496110.png)

![4-[(2,3-dihydro-1,4-benzodioxin-5-yloxy)methyl]-2-(2-furyl)-5-methyl-1,3-oxazole](/img/structure/B5496122.png)